molecular formula C10H11ClO B12570766 6-(1-Chloroprop-2-en-1-yl)-4-methylcyclohexa-2,4-dien-1-one CAS No. 578742-73-1

6-(1-Chloroprop-2-en-1-yl)-4-methylcyclohexa-2,4-dien-1-one

Katalognummer: B12570766
CAS-Nummer: 578742-73-1
Molekulargewicht: 182.64 g/mol
InChI-Schlüssel: IQDQNENAOXOPID-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(1-Chloroprop-2-en-1-yl)-4-methylcyclohexa-2,4-dien-1-one is an organic compound with a unique structure that includes a chlorinated propene group attached to a methylcyclohexadienone ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-Chloroprop-2-en-1-yl)-4-methylcyclohexa-2,4-dien-1-one typically involves the chlorination of a suitable precursor, followed by cyclization and methylation reactions. One common method involves the reaction of 1-chloroprop-2-ene with a cyclohexadienone derivative under controlled conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and cyclization processes, utilizing advanced chemical reactors and catalysts to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

6-(1-Chloroprop-2-en-1-yl)-4-methylcyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

6-(1-Chloroprop-2-en-1-yl)-4-methylcyclohexa-2,4-dien-1-one has several scientific research applications:

    Chemistry: It serves as a precursor for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.

    Medicine: Potential therapeutic applications include its use as an intermediate in the synthesis of pharmaceuticals.

    Industry: It is used in the production of specialty chemicals, polymers, and other industrial materials.

Wirkmechanismus

The mechanism by which 6-(1-Chloroprop-2-en-1-yl)-4-methylcyclohexa-2,4-dien-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in various biochemical pathways, potentially inhibiting or activating specific enzymes. The exact pathways and targets depend on the specific application and derivative used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-[(1-Chloroprop-2-en-1-yl)oxy]prop-1-ene
  • 2-[(1-Chloroprop-2-en-1-yl)amino]acetic acid

Uniqueness

6-(1-Chloroprop-2-en-1-yl)-4-methylcyclohexa-2,4-dien-1-one is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Its combination of a chlorinated propene group with a methylcyclohexadienone ring sets it apart from other similar compounds, providing unique opportunities for research and industrial use.

Eigenschaften

CAS-Nummer

578742-73-1

Molekularformel

C10H11ClO

Molekulargewicht

182.64 g/mol

IUPAC-Name

6-(1-chloroprop-2-enyl)-4-methylcyclohexa-2,4-dien-1-one

InChI

InChI=1S/C10H11ClO/c1-3-9(11)8-6-7(2)4-5-10(8)12/h3-6,8-9H,1H2,2H3

InChI-Schlüssel

IQDQNENAOXOPID-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(C(=O)C=C1)C(C=C)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.